N4,N4-diMethylchroMan-4,8-diaMine
Overview
Description
N4,N4-diMethylchroMan-4,8-diaMine, also known by its CAS number 1423025-38-0, is a chemical compound with the molecular formula C11H16N2O . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chroman backbone with two methyl groups and two amine groups attached .
Scientific Research Applications
N4,N4-diMethylchroMan-4,8-diaMine has a wide range of scientific research applications:
Preparation Methods
The synthesis of N4,N4-diMethylchroMan-4,8-diaMine typically involves the reaction of chroman derivatives with methylating agents and amine sources. One common synthetic route includes the methylation of chroman-4,8-diamine using methyl iodide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
N4,N4-diMethylchroMan-4,8-diaMine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted chroman derivatives with altered functional groups .
Mechanism of Action
The mechanism of action of N4,N4-diMethylchroMan-4,8-diaMine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
N4,N4-diMethylchroMan-4,8-diaMine can be compared with other similar compounds such as chroman-4-one derivatives and other substituted chromans . These compounds share a similar chroman backbone but differ in the nature and position of substituents. For example:
Chroman-4-one: Lacks the amine groups present in this compound and exhibits different chemical and biological properties.
Substituted Chromans: Various substituted chromans with different functional groups exhibit a wide range of biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12/h3-5,10H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJEUWCUYNUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOC2=C1C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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